Chiral Purity and Enantiomeric Excess: 1‑Phenylethyl Azide Enables Asymmetric Synthesis
Unlike achiral benzyl azide, 1‑phenylethyl azide possesses a stereocenter. Commercially available enantiopure forms (e.g., (R)-1-phenylethyl azide, CB42188577) enable asymmetric synthesis with high configurational stability . In a stereoselective transformation study, derivatives of chiral 1‑phenylethylamine were converted via azide intermediates with 96‑100% inversion of configuration [1]. This level of stereocontrol is unattainable with achiral analogs such as benzyl azide or 2‑phenylethyl azide.
| Evidence Dimension | Stereochemical purity and capability for enantioselective transformation |
|---|---|
| Target Compound Data | Enantiopure (R)- and (S)- forms available; stereochemical inversion via azide intermediate: 96‑100% |
| Comparator Or Baseline | Benzyl azide (CAS 622‑79‑7) – achiral, no enantiomeric resolution possible |
| Quantified Difference | Qualitative difference: 1‑phenylethyl azide provides a chiral handle, whereas benzyl azide is achiral and cannot be used for enantioselective synthesis. |
| Conditions | Nucleophilic azide substitution on chiral 1‑phenylethylammonium derivatives [1] |
Why This Matters
For procurement decisions, the ability to source enantiomerically pure 1‑phenylethyl azide directly eliminates the need for costly chiral resolution steps later in the synthetic route.
- [1] Said, S. A. Stereoselective Transformations of Chiral Amines. Ph.D. Thesis, Norwegian University of Science and Technology, 2002. View Source
